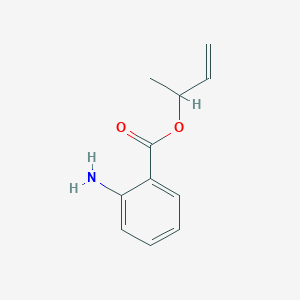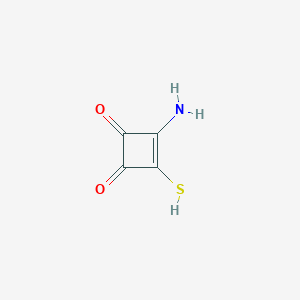
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol, also known as 3-Fluoro-1-Phenyl-2-Propyn-1-Ol, is a chiral compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process, and its unique structure allows for specific interactions with biological systems.
Wirkmechanismus
The mechanism of action of (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol is not fully understood, but it is believed to interact with biological systems through specific hydrogen bonding interactions. In cancer cells, it has been shown to induce apoptosis by activating the caspase pathway. In Alzheimer's disease, it has been studied for its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Biochemische Und Physiologische Effekte
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In materials science, (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol in lab experiments is its high enantiomeric purity, which allows for specific interactions with biological systems. Additionally, its unique structure allows for the synthesis of novel materials with unique properties. However, one limitation of using this compound is its multi-step synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol. One direction is the continued study of its potential as an anticancer agent, as well as its potential as a treatment for other diseases such as Alzheimer's disease. Additionally, there is potential for the synthesis of novel materials with unique properties using (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol as a building block. Further research is also needed to fully understand the mechanism of action of this compound and its interactions with biological systems.
Synthesemethoden
The synthesis of (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol involves several steps, including the reaction of 3-fluorobenzaldehyde with propargyl bromide in the presence of a base to form 3-fluoro-1-phenylprop-2-yn-1-ol. This intermediate is then reduced with sodium borohydride to yield (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol. This multi-step process yields a chiral compound with high enantiomeric purity, making it useful for various applications.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In materials science, (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.
Eigenschaften
CAS-Nummer |
179249-17-3 |
|---|---|
Produktname |
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol |
Molekularformel |
C9H7FO |
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
(1R)-1-(3-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H/t9-/m1/s1 |
InChI-Schlüssel |
ZVCCBLHUZGVITQ-SECBINFHSA-N |
Isomerische SMILES |
C#C[C@H](C1=CC(=CC=C1)F)O |
SMILES |
C#CC(C1=CC(=CC=C1)F)O |
Kanonische SMILES |
C#CC(C1=CC(=CC=C1)F)O |
Synonyme |
Benzenemethanol, alpha-ethynyl-3-fluoro-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)
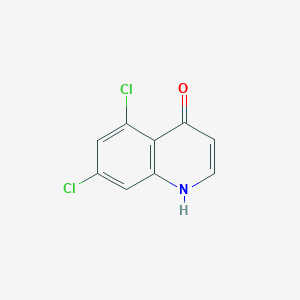
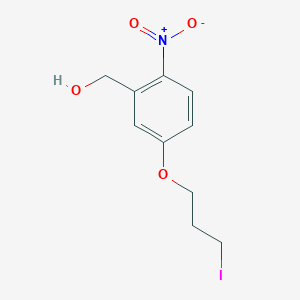


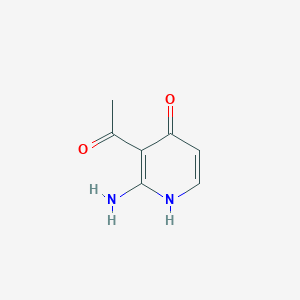
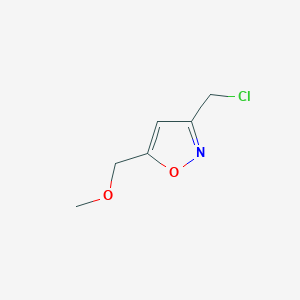
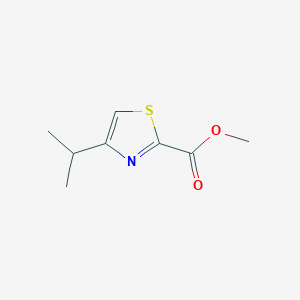
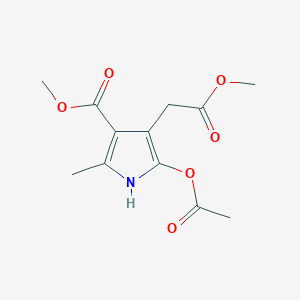
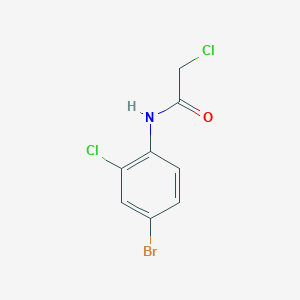
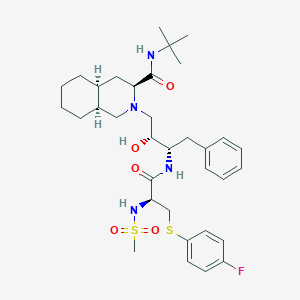
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
